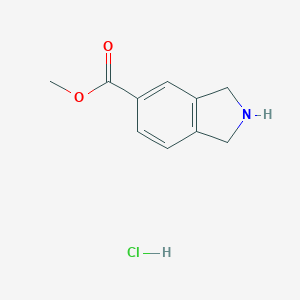

5-Chloro-6-methoxy-2-benzoxazolinone

説明

Molecular Structure Analysis

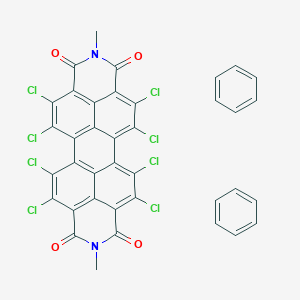

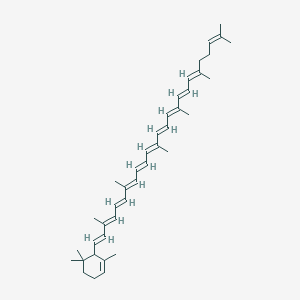

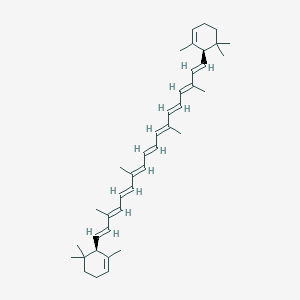

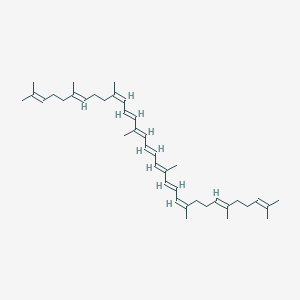

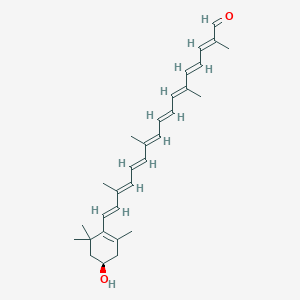

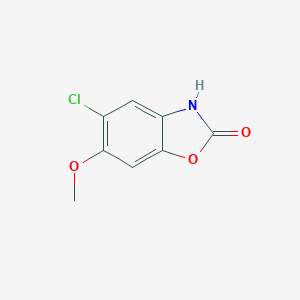

The molecular formula of 5-Chloro-6-methoxy-2-benzoxazolinone is C8H6ClNO3. Its molecular weight is 199.59 g/mol. The InChI string is InChI=1S/C8H6ClNO3/c1-12-6-3-7-5 (2-4 (6)9)10-8 (11)13-7/h2-3H,1H3, (H,10,11) and the SMILES string is COC1=C (C=C2C (=C1)OC (=O)N2)Cl.Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-6-methoxy-2-benzoxazolinone were not found, it is known that 6-methoxy-2-benzoxazolinone (MBOA) and its related compounds inhibit the germination and growth of several plant species .科学的研究の応用

Attractant for Agricultural Pests

5-Chloro-6-methoxy-2-benzoxazolinone (6-MBOA) has been identified as a host-location semiochemical for pests like the western corn rootworm, Diabrotica virgifera virgifera LeConte. It's been tested as an attractant in combination with insecticides, showing potential in increasing insecticide efficacy by attracting pests to the insecticide-treated area. However, while promising in laboratory settings, the application of 6-MBOA in field studies did not consistently improve the efficacy of insecticides under variable field conditions (Hibbard et al., 1995).

Effects on Reproductive Biology

Research on Single Comb White Leghorn pullets revealed that 6-MBOA can delay sexual maturity and reduce average egg production, suggesting an influence on reproductive biology. These effects were dependent on the photoperiod, indicating a potential relationship between 6-MBOA and light-based biological processes (Brake et al., 1985).

Role in Hormonal Activities

Studies on hamsters have shown that 6-MBOA does not have the same effect as melatonin on reproductive organs under short photoperiod and cool temperatures. However, it influenced the levels of pituitary follicle-stimulating hormone (FSH), suggesting a role in hormonal activities and responses to environmental conditions (Vaughan et al., 1988).

Herbicidal Potential

The compound has been studied for its allelopathic properties, particularly in wheat. Compounds like 6-MBOA are part of wheat's natural defense mechanisms against weeds. While the potential for using 6-MBOA in weed control strategies has been explored, results have been inconsistent and not always correlated with the expected allelochemical concentrations in the soil (Mathiassen et al., 2006).

Impact on Immune System and Physiology

Studies on white-footed mice showed that 6-MBOA affected testis size, but did not influence certain types of immune activity. This finding suggests that while 6-MBOA can impact reproductive organs, its effects on the immune system are limited, requiring further exploration for a comprehensive understanding (Martin et al., 2008).

特性

IUPAC Name |

5-chloro-6-methoxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQYQWNSMUHSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169921 | |

| Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methoxy-2-benzoxazolinone | |

CAS RN |

1750-47-6 | |

| Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。